molecular formula C14H21N3O2S B13963831 3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13963831
M. Wt: 295.40 g/mol
InChI Key: SDHVUEVJXSWFBV-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of 3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-thiol with a suitable pyrrolidine derivative under controlled conditions. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an acid catalyst . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic amino acids. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives and pyrrolidine-based molecules:

3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl 3-(pyrazin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-14(2,3)19-13(18)17-7-4-11(9-17)10-20-12-8-15-5-6-16-12/h5-6,8,11H,4,7,9-10H2,1-3H3

InChI Key

SDHVUEVJXSWFBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC=CN=C2

Origin of Product

United States

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